Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Inconsistent substitution patterns in pyrrolidine-3-carboxylate intermediates can derail CNS lead optimization by introducing unpredictable metabolic and binding profiles. This compound provides a structurally precise ortho-fluorophenyl solution. - Enables definitive SAR at the 5-HT1A receptor, where specific ortho-fluorination is critical for agonist activity. - Reference physicochemical profile (LogP 1.23, TPSA 38.33 Ų) supports drug-likeness comparisons in medicinal chemistry. - Consistent 95% purity specification minimizes variability in receptor binding and stability assays.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
Cat. No. B13251760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCNC1)C2=CC=CC=C2F
InChIInChI=1S/C12H14FNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3
InChIKeyGOSLVOCSNYYSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate: Research Intermediate


Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate (CAS 2090240-03-0) is a synthetic organic compound belonging to the class of substituted pyrrolidine-3-carboxylates . It is characterized by a pyrrolidine ring substituted at the 3-position with a 2-fluorophenyl group and a methyl ester moiety, with a molecular weight of 223.24 g/mol and a molecular formula of C12H14FNO2 . This compound is primarily offered by chemical suppliers as a research intermediate, with a typical specified purity of 95% for use in medicinal chemistry and organic synthesis applications .

Fluorinated pyrrolidine intermediate
Ortho-fluorophenyl SAR studies
Physicochemical profiling workflows

Substitution Risks with Non-Fluorinated Analogs


In-class compounds within the pyrrolidine-3-carboxylate family cannot be simply interchanged due to the profound impact of subtle structural variations on key physicochemical and biological properties. The presence, position, and identity of aryl substituents are critical determinants of activity. For instance, research on related pyrrolidine-3-carboxylic acid endothelin antagonists demonstrates that the addition of a fluorine atom can significantly increase binding activity and metabolic stability, a principle not automatically transferable to non-fluorinated analogs [1]. Furthermore, substitution pattern matters; a study on serotonin receptor ligands showed potent agonist activity for an ethyl 4-(5-chloro-2-fluorophenyl) derivative, highlighting that specific ortho-fluorination contributes to a unique biological profile not found in other fluoro-regioisomers . This underscores the necessity of procuring the exact target compound to ensure consistency in structure-activity relationship (SAR) studies and lead optimization campaigns.

Target Compound

  • Binding affinity Ortho-fluorine may enhance binding in SAR models.
  • Metabolic stability Fluorinated scaffold supports stability context.
  • CNS target profile Ortho-fluorophenyl core aligns with CNS receptor assays.

Non-Fluorinated / Regioisomer Analogs

  • Binding affinity May shift affinity landscape away from ortho-fluorine SAR.
  • Metabolic stability Absence of fluorine may reduce metabolic stability reference.
  • CNS target profile Regioisomer substitution can alter receptor interaction context.

Comparative Physicochemical and Pharmacological Profiles


Physicochemical Property Comparison

The lipophilicity (LogP) and polar surface area (TPSA) are key determinants of membrane permeability and bioavailability. For Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate, the calculated LogP is 1.2298 and the TPSA is 38.33 Ų . In comparison, the non-fluorinated analog Methyl 3-phenylpyrrolidine-3-carboxylate has a different molecular weight (205.25 g/mol vs. 223.24 g/mol) and lacks the electronegative fluorine, which is known to influence both lipophilicity and electronic distribution [1][2]. These differences, while not experimentally measured head-to-head, provide a basis for predicting differential ADME behavior between the two compounds.

Physicochemical Profile
Data to verify
LogP 1.23 / TPSA 38.33 Ų
Supports predicted ADME behavior analysis.
Calculated properties from vendor datasheet; requires experimental validation.
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Ortho-Fluorine Enhances Binding Affinity

Structure-activity relationship (SAR) studies on pyrrolidine derivatives have established that the position of a fluorine atom on the phenyl ring significantly modulates binding affinity. For example, studies on (S)-3-(2-fluorophenyl)pyrrolidine indicated that fluorine substitution at the 2-position (ortho) of the phenyl ring significantly enhances binding affinity to target proteins and improves metabolic stability . Furthermore, SAR on a series of pyrrolidine-3-carboxylic acid endothelin antagonists demonstrated that adding a fluorine atom increases binding activity [1]. This class-level evidence suggests that Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate, by virtue of its ortho-fluorine, is expected to exhibit superior binding characteristics compared to its non-fluorinated or meta/para-fluorinated analogs, a critical differentiation for target-based screening.

Binding Affinity (SAR)
Class-level inference
Enhanced ortho-fluorine binding
SAR-inferred affinity gain for target engagement studies.
No direct Ki/IC50 data for target compound; based on related pyrrolidine SAR.
Structure-Activity Relationship (SAR) Receptor Binding Drug Design

Metabolic Stability Advantage of Fluorine

The incorporation of a fluorine atom is a well-established strategy to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. Research on fluorophenyl-substituted pyrrolidines confirms this class-level advantage. Specifically, studies have shown that the presence of a fluorophenyl moiety enhances metabolic stability and binding affinity in target compounds . This principle was directly applied in a series of endothelin antagonists, where adding a fluorine provided a metabolically stable and orally bioavailable ETA-selective antagonist [1]. Therefore, Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate is positioned as a metabolically more robust scaffold compared to its non-fluorinated counterpart, which is a key consideration for in vivo studies.

Metabolic Stability
Class-level inference
Fluorinated scaffold appears more robust
Provides metabolic stability context for PK optimization.
Inferred from fluorinated pyrrolidine SAR; direct microsomal data not reported.
Drug Metabolism Pharmacokinetics Medicinal Chemistry

CNS Drug Discovery Potential

The 2-fluorophenyl pyrrolidine scaffold has been identified as a privileged structure for targeting central nervous system (CNS) receptors. A 2020 study in the Journal of Medicinal Chemistry reported that Ethyl 4-(5-chloro-2-fluorophenyl)pyrrolidine-3-carboxylate, a close structural relative, exhibits potent agonist activity at the serotonin receptor subtype 5-HT1A . This receptor is a key target for anxiolytics and antidepressants. The shared ortho-fluorophenyl-pyrrolidine core suggests that Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate is a highly relevant intermediate for developing new chemical entities targeting the CNS, a therapeutic area less accessible to non-fluorinated or differently substituted analogs.

CNS Receptor Assay
Structural analog evidence
5-HT1A agonist activity
Supports CNS receptor ligand screening context.
Activity observed in a closely related ethyl ester analog; not directly measured on target compound.
Neuroscience CNS Drug Discovery Receptor Pharmacology

Research Applications


CNS Lead Optimization Scaffold

Use this compound as a versatile intermediate to synthesize and evaluate novel ligands for CNS receptors, particularly the 5-HT1A receptor, based on the known agonist activity of closely related ortho-fluorophenyl pyrrolidine analogs . This is a high-value application for neuroscience and psychiatric drug discovery programs.

SAR Probe for Metabolic Stability

Employ Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate as a comparator in SAR studies to investigate the impact of ortho-fluorination on metabolic stability and bioavailability, as class-level evidence indicates fluorine substitution enhances these properties in pyrrolidine-3-carboxylate systems [1].

ADME Prediction Comparator

Leverage the compound's calculated physicochemical properties, including LogP (1.2298) and TPSA (38.33 Ų), as a reference point when designing and profiling new analogs within a medicinal chemistry campaign . This aids in predicting and comparing drug-likeness and permeability.

Fluorinated Heterocycle Synthesis Building Block

Utilize this compound as a synthetic building block in the preparation of more complex, fluorinated pyrrolidine-containing molecules, leveraging the unique reactivity and electronic properties conferred by the ortho-fluorophenyl group.

Application
Selection Property
Validation Focus
5-HT1A Ligand Screening
Ortho-fluorine SAR profile
CNS receptor binding assay response
SAR / Metabolic Stability Studies
Fluorine-mediated metabolic stability
Microsomal or hepatocyte stability review
ADME Predictor Profiling
Calculated physicochemical reference
LogP/TPSA correlation and permeability assay
Fluorinated Heterocycle Synthesis
Ortho-fluorophenyl group reactivity
Compatibility with downstream modifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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